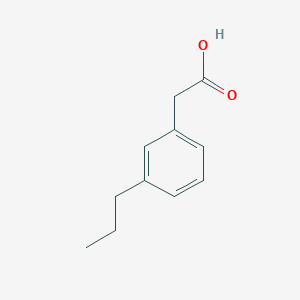
3-Propylbenzeneacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propylbenzeneacetic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by a benzene ring substituted with a propyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions:
Oxidation of Alkylbenzenes: One common method for preparing carboxylic acids, including 3-Propylbenzeneacetic acid, is the oxidation of alkylbenzenes.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide (CO₂) followed by protonation can also yield carboxylic acids.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: 3-Propylbenzeneacetic acid can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde.
Substitution: Formation of halogenated benzene derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用机制
The mechanism of action of 3-Propylbenzeneacetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The benzene ring can participate in π-π interactions, further modulating the compound’s activity.
相似化合物的比较
Benzeneacetic acid: Similar structure but lacks the propyl group.
Phenylacetic acid: Similar structure but with a phenyl group instead of a propyl group.
3-Phenylpropanoic acid: Similar structure but with a phenyl group instead of a benzene ring.
Uniqueness:
- The presence of the propyl group in 3-Propylbenzeneacetic acid provides unique steric and electronic properties, influencing its reactivity and interactions compared to other similar compounds.
属性
CAS 编号 |
18698-76-5 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-(3-propylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O2/c1-2-4-9-5-3-6-10(7-9)8-11(12)13/h3,5-7H,2,4,8H2,1H3,(H,12,13) |
InChI 键 |
HYPKYPROBHIODM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


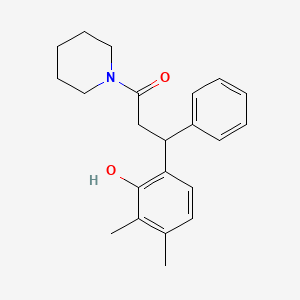
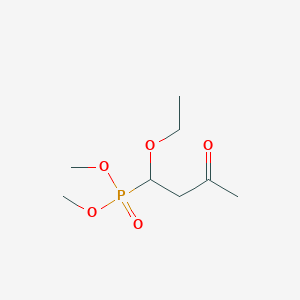
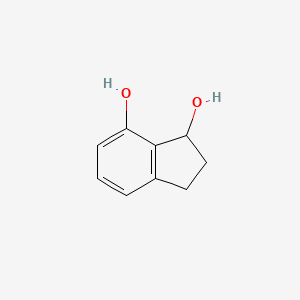
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
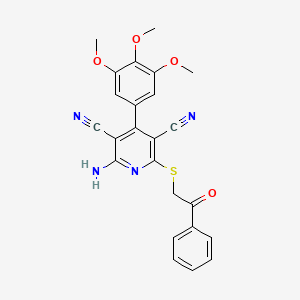
![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
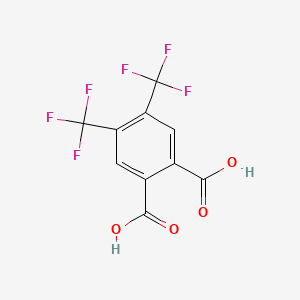
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)
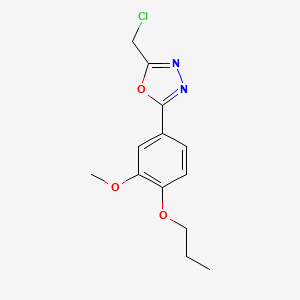
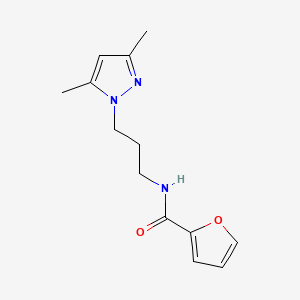
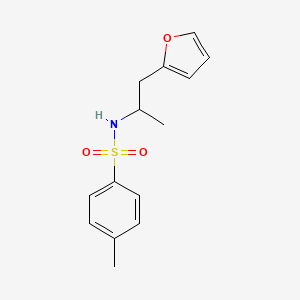
![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)
